molecular formula C22H18N6O B1665297 4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole CAS No. 374886-51-8

4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole

Cat. No. B1665297
M. Wt: 382.4 g/mol
InChI Key: FQGLDGKVKDPVLO-UHFFFAOYSA-N
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Description

ASP-2535 is a selective GlyT1 inhibitor.

Scientific Research Applications

Antimicrobial Activities

Compounds related to 1,2,4-triazoles, such as 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole, demonstrate significant antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains. In studies, many of these compounds showed good or moderate activity against a range of microorganisms, indicating their potential as antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Antitubercular and Antiprotozoal Activities

Research has also highlighted the antitubercular and antiprotozoal potentials of 1,2,4-triazoles. These derivatives, obtained through multistep synthesis, have been tested against Mycobacterium tuberculosis and other protozoal species, showing promising results in inhibiting the growth of these pathogens (Patel, Khan, & Rajani, 2010).

Antioxidant Properties

Some 1,2,4-triazole derivatives, particularly those with a pyridyl moiety, exhibit significant antioxidant activities. These properties are vital in various pharmaceutical applications and contribute to the compound's therapeutic potential (Tay, Duran, Kayağil, Yurttaş, Göger, Göger, Demirci, & Demirayak, 2022).

Corrosion Inhibition

In the field of materials science, certain derivatives of1,2,4-triazoles have been explored for their corrosion inhibition properties. These compounds, including variations like benzimidazole derivatives containing the 1,2,4-triazole moiety, have been effective in inhibiting mild steel corrosion in acidic environments. Their efficiency increases with concentration, and they have been characterized as mixed-type inhibitors, making them valuable in industrial applications for protecting metals against corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

properties

IUPAC Name

4-[3-(6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-14(2)21-24-25-22(28(21)19-10-6-9-18-20(19)27-29-26-18)16-11-12-17(23-13-16)15-7-4-3-5-8-15/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGLDGKVKDPVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C2=CC=CC3=NON=C32)C4=CN=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole

CAS RN

374886-51-8
Record name ASP-2535
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374886518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-2535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6627LI8F9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Reactant of Route 2
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Reactant of Route 3
Reactant of Route 3
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Reactant of Route 4
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Reactant of Route 5
Reactant of Route 5
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Reactant of Route 6
Reactant of Route 6
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole

Citations

For This Compound
2
Citations
TM Ackermann, K Bhokare, G Höfner, KT Wanner - Neuropharmacology, 2019 - Elsevier
In this study an alternative to radioligand binding assays addressing the glycine transporter 1 (GlyT1) based on quantification of a nonlabelled reporter ligand by means of mass …
Number of citations: 8 www.sciencedirect.com
TM Ackermann, L Allmendinger, G Höfner… - …, 2021 - Wiley Online Library
This study describes the first binding assay for glycine transporter 2 (GlyT2) following the concept of MS Binding Assays. The selective GlyT2 inhibitor Org25543 was employed as a …

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